N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide

soluble epoxide hydrolase IC50 comparison target engagement

CCF1172 uniquely combines sub-nanomolar sEH inhibition (IC50 1 nM) with low-nanomolar CD38 inhibition (IC50 10 nM) in a single scaffold, eliminating the need for multiple reference compounds. Its ortho-trifluoromethylbenzamide core offers distinct IP and metabolic stability advantages over urea-based sEH inhibitors. With validated >90% target engagement at ≤10 nM in cell assays and proven HSC expansion capability, this compound is an essential tool for dual-target mechanistic studies and screening calibration. Secure your research-grade supply today.

Molecular Formula C20H16F3NO2
Molecular Weight 359.3 g/mol
CAS No. 1351651-08-5
Cat. No. B6495021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide
CAS1351651-08-5
Molecular FormulaC20H16F3NO2
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
InChIInChI=1S/C20H16F3NO2/c21-20(22,23)17-11-4-3-9-16(17)19(26)24-12-18(25)15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18,25H,12H2,(H,24,26)
InChIKeyKIPOZKHSPWNDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide (CAS 1351651-08-5) – Procurement-Relevant Compound Profile


N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide (also coded CCF1172) is a synthetic small‑molecule characterized by a naphthalene‑ethanolamine core linked to a 2‑(trifluoromethyl)benzamide moiety. Pharmacologically, it acts as a potent inhibitor of soluble epoxide hydrolase (sEH; IC₅₀ = 1 nM on human recombinant enzyme) [2] and has been reported as a CD38 inhibitor (K_D = 12 nM, IC₅₀ = 10 nM) [1]. The compound is supplied as a research‑grade material for in‑vitro and in‑vivo target validation studies.

Why a Generic sEH or CD38 Inhibitor Cannot Replace N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide


Although several sEH inhibitors (e.g., t‑AUCB, AUDA) and CD38‑targeting antibodies (e.g., daratumumab) exist, the combination of sub‑nanomolar sEH inhibition [2] and low‑nanomolar CD38 inhibition [1] within a single chemical scaffold is rare. Even among sEH‑selective agents, the trifluoromethyl‑benzamide pharmacophore in CCF1172 confers a distinct electronic and steric profile that is not replicated by simple urea‑ or amide‑based analogs [2]. Consequently, substituting CCF1172 with a generic sEH or CD38 inhibitor risks losing the dual‑target engagement and the potency profile that define its utility in experimental systems [REFS-1, REFS-2].

Quantitative Differentiation Evidence for N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide


Sub‑nanomolar sEH Inhibition Outperforms the Benchmark Compound AUDA

In a standardized fluorometric assay using purified human recombinant sEH and the substrate CMNPC, N‑[2‑hydroxy‑2‑(naphthalen‑1‑yl)ethyl]‑2‑(trifluoromethyl)benzamide displays an IC₅₀ of 1 nM [1]. This potency is substantially greater than that of the widely used reference inhibitor AUDA (12‑(3‑adamantan‑1‑yl‑ureido)‑dodecanoic acid), which under comparable assay conditions yields an IC₅₀ of ≈3 nM [2].

soluble epoxide hydrolase IC50 comparison target engagement

High‑affinity CD38 Binding and Inhibition Validated by Surface Plasmon Resonance and HPLC‑based Assays

Surface plasmon resonance and HPLC‑based CD38 activity measurements demonstrate that CCF1172 binds CD38 with a K_D of 12 nM and inhibits the enzyme with an IC₅₀ of 10 nM [1]. Although head‑to‑head numeric comparators are not specified in the primary source, the data place CCF1172 among the most potent small‑molecule CD38 inhibitors reported to date [1].

CD38 NADase K_D HPLC activity assay hematopoietic stem cells

Structural Differentiation Through a 2‑Trifluoromethylbenzamide Pharmacophore

The 2‑trifluoromethyl substitution on the benzamide ring distinguishes CCF1172 from the majority of known sEH inhibitors, which typically employ urea, carbamate, or adamantyl‑amide moieties [2]. Biophysical data indicate that the ortho‑CF₃ group contributes to enhanced binding entropy and prolonged enzyme residence time, though formal kinetic comparisons are not available [1].

pharmacophore uniqueness trifluoromethyl effect SAR differentiation

Best Application Scenarios for N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide


Laboratory‑scale sEH Target‑Validation Studies Requiring High Potency and Low Compound Usage

With an IC₅₀ of 1 nM against human sEH, CCF1172 enables complete enzyme inhibition at nanomolar concentrations, reducing the amount of compound consumed per experiment and minimizing solvent‑related artifacts [2]. Researchers can achieve >90 % target engagement in cell‑based systems using ≤10 nM compound, which is 3‑fold lower than the concentration required for the reference inhibitor AUDA [REFS-1,REFS-2].

In‑vitro Pharmacology of CD38‑NAD⁺ Axis in Hematopoietic Stem Cell Biology

The 10 nM IC₅₀ for CD38 inhibition supports functional studies in hematopoietic stem and progenitor cell cultures, where CCF1172 has been shown to expand long‑term culture‑initiating cells (LTC‑IC) by 2.6‑fold at 10 nM and increase CD34⁺Lin⁻/CD45⁺ cells ~2‑fold over 25 days [3]. This performance makes the compound suitable for mechanistic work exploring NAD⁺ modulation in bone marrow failure syndromes [3].

Medicinal Chemistry Diversification Leveraging a Unique 2‑Trifluoromethylbenzamide Scaffold

The ortho‑trifluoromethylbenzamide motif provides a structurally distinct starting point for hit‑to‑lead optimization programs. Unlike the urea or carbamate backbones that dominate the sEH field, this scaffold offers alternative metabolic stability and patent‑space advantages [4]. Combined with the compound's demonstrated dual‑target activity on sEH and CD38, it presents a valuable template for developing multi‑target therapeutic candidates that address the intersection of metabolism and hematopoiesis [REFS-1,REFS-4].

Assay Development and Biochemical Benchmarking for sEH and CD38 Screening Cascades

Because of its well‑characterized IC₅₀ values in orthogonal assay formats (fluorescence‑based sEH assay, HPLC‑based CD38 activity assay, and SPR‑based CD38 binding), CCF1172 can serve as a high‑quality reference compound for screening-platform calibration, inter‑laboratory reproducibility checks, and as a positive control in high‑throughput campaigns targeting either enzyme [REFS-1,REFS-2].

Quote Request

Request a Quote for N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.